4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride
Description
4-Amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a bicyclic compound characterized by a rigid norbornane-like scaffold (bicyclo[2.2.1]heptane). The molecule features:
- N-methylcarboxamide at position 1, enhancing stability compared to esters or carboxylic acids.
- Hydrochloride salt, improving solubility in aqueous media.
Its rigid structure may confer selectivity in receptor binding, while the carboxamide group could modulate metabolic stability compared to esters or acids .
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7(12)8-2-4-9(10,6-8)5-3-8;/h2-6,10H2,1H3,(H,11,12);1H |
InChI Key |
IGYZBKJSNGZMRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CCC(C1)(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide Hydrochloride
General Synthetic Strategy
The synthesis generally involves:
- Construction of the bicyclo[2.2.1]heptane framework,
- Introduction of the carboxamide functionality at the 1-position,
- Installation of the amino group at the 4-position,
- N-methylation of the carboxamide nitrogen,
- Formation of the hydrochloride salt.
Stepwise Preparation Routes
Preparation of Bicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
- Starting from norbornene or norbornane derivatives, the carboxylic acid or ester at the 1-position can be introduced by classical organic transformations such as oxidation or carboxylation of the bicyclic olefin.
- For example, 5-norbornene-2-carboxylic acid derivatives can be converted to esters via reaction with oxalyl chloride followed by methanolysis.
Introduction of the Amino Group at the 4-Position
- Amination at the 4-position can be achieved through reduction of nitrile intermediates or by catalytic hydrogenation of protected amino precursors.
- A notable method involves catalytic hydrogenation of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate derivatives using Raney nickel or palladium catalysts under hydrogen pressure, yielding 4-aminomethylbicyclo derivatives.
N-Methylation of the Carboxamide
- The carboxamide nitrogen can be methylated via reductive amination or by using methylating agents such as methyl iodide or formaldehyde with reducing agents.
- Alternatively, the amide can be formed directly from the corresponding methylamine and acid derivatives.
Formation of Hydrochloride Salt
Detailed Example Synthesis (Based on Related Bicyclo Compounds)
Alternative Synthetic Approaches
- Curtius Rearrangement Route: Starting from bicyclo[2.2.1]heptane-2-carboxylic acid derivatives, Curtius rearrangement can convert acyl azides to isocyanates, which upon hydrolysis yield amines. This approach allows stereoselective synthesis of aminobicyclo compounds.
- Catalytic Hydrogenation of Protected Amines: Using palladium hydroxide on carbon or palladium on activated carbon catalysts under hydrogen atmosphere to remove protecting groups and reduce nitriles to amines.
- Direct Amidation: Coupling of bicyclic amines with methylamine or methylcarbamoyl reagents under carbodiimide-mediated conditions (e.g., using EDC and DMAP) to form the N-methyl carboxamide.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalytic hydrogenation of nitrile esters | Direct reduction of nitrile to amine with ester hydrolysis | High yield, relatively straightforward | Requires high-pressure hydrogenation equipment |
| Curtius rearrangement | Stereoselective access to amino acids | Good stereocontrol | Multi-step, requires azide handling |
| Reductive amination for N-methylation | Mild conditions, selective methylation | Avoids harsh methylating agents | Additional purification steps needed |
| Carbodiimide-mediated amidation | Efficient coupling of amines and acids | Mild, widely used | Moderate yields, requires purification |
Summary Table of Key Experimental Data from Literature
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a bicyclic compound featuring a unique bicyclo[2.2.1] structure, consisting of a heptane framework with an amino group and a methyl group attached to the nitrogen. It is utilized in chemical and biological applications because of its reactivity and structural properties.
Scientific Research Applications
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride has applications in scientific research, including:
- Chemistry It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
- Industry It is utilized in the production of specialty chemicals and materials.
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride exhibits biological activity and may be a potential pharmaceutical agent. Its structural features suggest possible interactions with biological targets such as enzymes and receptors. Studies show that compounds with similar structures may act as inhibitors for specific enzymes, which could be beneficial in therapeutic contexts, including anti-inflammatory and analgesic applications.
Interaction studies have focused on its binding affinity to various biological targets, with preliminary data suggesting that it may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. These studies are crucial for understanding how structural modifications can enhance or alter biological activity, guiding future drug development efforts.
Use as an intermediate
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates by the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins has been presented . Enantioselective approach to bicyclo[2.2.1]heptane-1-carboxylates is achieved via a formal [4 + 2] cycloaddition reaction, with the carboxylate group being a versatile function amenable to various transformations .
Mechanism of Action
The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Aza-substituted analogs (e.g., ) introduce nitrogen into the ring, altering electronic properties and basicity .
Functional Groups: Carboxamide vs. Substituent Positions: The 4-amino group in the target compound contrasts with 3-amino in , which may affect stereoelectronic interactions with biological targets .
Pharmacological Potential: Tapentadol Hydrochloride (), a bicyclic opioid, shares a norbornane-like scaffold but lacks the carboxamide group. This suggests the target compound’s carboxamide could reduce first-pass metabolism compared to Tapentadol’s phenolic group .
Synthetic and Analytical Considerations :
- Hydrochloride salt formation methods (e.g., HCl in ethyl acetate, ) are common across analogs, ensuring consistent purification .
- Analytical techniques for benzydamine hydrochloride (), such as HPLC, could be adapted for the target compound by optimizing for its carboxamide moiety .

Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Insights
Notable Observations :
Biological Activity
4-Amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C9H15ClN2O
- Molecular Weight : 194.68 g/mol
- CAS Number : 1252672-38-0
Research indicates that compounds similar to 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride may function as selective modulators of ion channels, particularly KCNQ channels, which are crucial for neuronal excitability and signal transmission.
Ion Channel Modulation
A study highlighted the compound's potential as a KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) channel opener, showing effective modulation at low concentrations (EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4) . This selectivity suggests that the compound could be valuable in treating conditions associated with dysregulated neuronal activity.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of dopaminergic neuron function. A related study demonstrated that the inhibition of L-amino acid carriers by similar bicyclic compounds can modulate the transport of L-dopa into neurons, potentially affecting dopamine synthesis and release .
Case Studies
-
KCNQ Channel Activation :
- Objective : To evaluate the efficacy of various bicyclic compounds as KCNQ channel openers.
- Findings : The best-performing compound exhibited significant selectivity for KCNQ2 and KCNQ4 over other potassium channels, suggesting potential therapeutic applications in epilepsy and other neurological disorders .
- L-Dopa Transport Modulation :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride to improve yield and purity?
- Methodology : Focus on reaction parameters such as temperature control (e.g., cooling below 10°C to stabilize intermediates), solvent selection (e.g., dichloromethane for phase separation), and stoichiometric ratios of reactants. Purification steps like recrystallization or column chromatography should be validated using HPLC to confirm purity .
- Data Validation : Compare yields across multiple batches and use mass spectrometry (MS) to confirm molecular weight consistency.
Q. How can researchers characterize the stereochemical configuration of this bicyclo compound using spectroscopic methods?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and chemical shifts that indicate stereochemistry. For example, bicyclo[2.2.1]heptane derivatives often exhibit distinct splitting patterns due to rigid ring structures .
- Advanced Tools : Use X-ray crystallography for definitive structural confirmation if crystalline forms are obtainable.
Q. What analytical techniques are recommended for assessing the hydrochloride salt’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Pair with HPLC to detect degradation products over time .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bicyclo[2.2.1]heptane scaffold in nucleophilic substitution or amidation reactions?
- Methodology : Utilize density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Software like Gaussian or ORCA can simulate transition states and activation energies for proposed reaction pathways .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
Q. What strategies resolve contradictory data between theoretical predictions and experimental outcomes in the synthesis of this compound?
- Methodology : Implement a feedback loop where experimental results (e.g., unexpected byproducts) inform adjustments to computational models. For instance, recalibrate solvent effects or steric hindrance parameters in simulations .
- Case Study : If a reaction yields lower enantiomeric excess than predicted, re-examine the computational model’s handling of chiral intermediates .
Q. How can researchers design a scalable process for this compound while minimizing environmental impact?
- Methodology : Apply green chemistry principles, such as solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) and catalytic methods to reduce waste. Use life-cycle assessment (LCA) tools to quantify environmental footprints .
- Process Optimization : Explore continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
Q. What role does the hydrochloride counterion play in modulating the compound’s solubility and bioavailability?
- Methodology : Perform pH-dependent solubility studies using shake-flask methods and correlate with bioavailability assays (e.g., Caco-2 cell permeability). Compare with alternative salts (e.g., sulfate or citrate) to identify optimal formulations .
Methodological Guidance for Data Analysis
Q. How should researchers approach the statistical analysis of batch-to-batch variability in synthesis?
- Methodology : Use multivariate analysis (e.g., PCA or PLS) to identify critical process parameters (CPPs) affecting purity or yield. Include variables like reaction temperature, mixing speed, and catalyst loading in the model .
Q. What protocols ensure reproducibility in chiral resolution studies for this bicyclo compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

